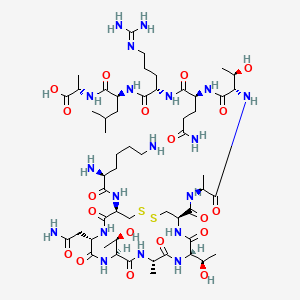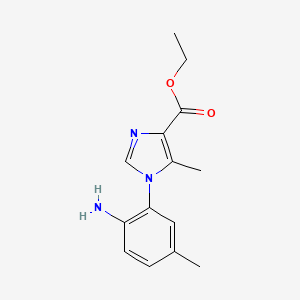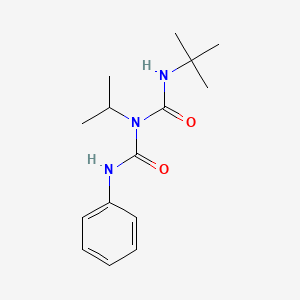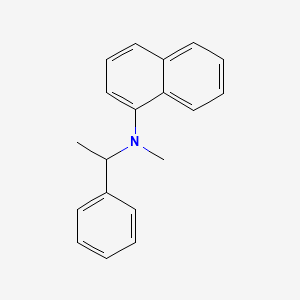
N-(5-bromopyridin-3-yl)benzenesulfonamide
Descripción general
Descripción
“N-(5-bromopyridin-3-yl)benzenesulfonamide” is a chemical compound with the CAS Number: 1084-12-4 . It has a molecular weight of 313.17 . The IUPAC name for this compound is N-(5-bromo-3-pyridinyl)benzenesulfonamide .
Molecular Structure Analysis
The linear formula of “N-(5-bromopyridin-3-yl)benzenesulfonamide” is C11H9BrN2O2S . The InChI code for this compound is 1S/C11H9BrN2O2S/c12-9-6-10 (8-13-7-9)14-17 (15,16)11-4-2-1-3-5-11/h1-8,14H .Aplicaciones Científicas De Investigación
Anticancer Agent
“N-(5-bromopyridin-3-yl)benzenesulfonamide” derivatives have been studied for their potential as anticancer agents . The compounds have shown significant inhibitory effects against certain cancer cell lines, including the triple-negative breast cancer cell line (MDA-MB-231) and another breast cancer cell line (MCF-7) .
Antimicrobial Agent
In addition to their anticancer properties, these compounds have also been explored for their antimicrobial activity . This makes them a potential candidate for the development of new antimicrobial drugs .
Carbonic Anhydrase IX Inhibitor
The compound has been found to inhibit Carbonic Anhydrase IX (CA IX), a gene that is overexpressed in many solid tumors . This inhibition can be a useful target for discovering novel antiproliferative agents .
Apoptosis Inducer
Certain derivatives of “N-(5-bromopyridin-3-yl)benzenesulfonamide” have been found to induce apoptosis in cancer cells . For example, one derivative was able to induce apoptosis in MDA-MB-231 cells .
Cellular Uptake Studies
The compound and its derivatives can be used in cellular uptake studies . These studies can provide valuable information about how the compound interacts with cells and how it is absorbed and distributed within the cells .
Drug Development
Given its various biological activities, “N-(5-bromopyridin-3-yl)benzenesulfonamide” and its derivatives can be used in the development of new drugs . Its potential applications in cancer treatment and antimicrobial therapy make it a promising candidate for drug development .
Safety and Hazards
Propiedades
IUPAC Name |
N-(5-bromopyridin-3-yl)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2O2S/c12-9-6-10(8-13-7-9)14-17(15,16)11-4-2-1-3-5-11/h1-8,14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLJAZXQDSCVIJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NC2=CC(=CN=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60728112 | |
| Record name | N-(5-Bromopyridin-3-yl)benzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60728112 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-bromopyridin-3-yl)benzenesulfonamide | |
CAS RN |
1084-12-4 | |
| Record name | N-(5-Bromopyridin-3-yl)benzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60728112 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Bis[1-(2-chlorophenyl)-2-[3-methoxy-4-(2-methoxyethoxy)phenyl]-1,2-ethenedithiolato(2-)-S,S']nickel](/img/structure/B599684.png)


![Sodium;iron(3+);2-[4,7,10-tris(carboxylatomethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetate](/img/structure/B599687.png)
![2-(4-Methoxy-phenyl)-imidazo[1,2-a]pyridine-8-carboxylic acid](/img/structure/B599688.png)
![[3,5-Difluoro-4-(2,2,2-trifluoroethoxy)phenyl]boronic acid](/img/structure/B599690.png)




![9-Chloro-2H-pyrido[1,2-a]pyrimidine-2,4(3H)-dione](/img/structure/B599703.png)

